BenchChemオンラインストアへようこそ!

N-(2-benzoyl-3-methylbenzofuran-5-yl)acetamide

Anticonvulsant drug discovery Benzofuran SAR Maximal electroshock seizure model

N-(2-Benzoyl-3-methylbenzofuran-5-yl)acetamide (CAS 919746-48-8) is a synthetic benzofuran-acetamide derivative with the molecular formula C18H15NO3 and a molecular weight of 293.32 g·mol⁻¹. The compound belongs to the 2-benzoylbenzofuran family and features acetamide substitution at the 5-position of the benzofuran ring, distinguishing it from the more extensively studied 3-acetamido-benzofuran congeners.

Molecular Formula C18H15NO3
Molecular Weight 293.322
CAS No. 919746-48-8
Cat. No. B2888439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-3-methylbenzofuran-5-yl)acetamide
CAS919746-48-8
Molecular FormulaC18H15NO3
Molecular Weight293.322
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)NC(=O)C)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H15NO3/c1-11-15-10-14(19-12(2)20)8-9-16(15)22-18(11)17(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20)
InChIKeyGBAVECHQFLMTMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-3-methylbenzofuran-5-yl)acetamide (CAS 919746-48-8): Procurement-Relevant Identity and Structural Classification


N-(2-Benzoyl-3-methylbenzofuran-5-yl)acetamide (CAS 919746-48-8) is a synthetic benzofuran-acetamide derivative with the molecular formula C18H15NO3 and a molecular weight of 293.32 g·mol⁻¹ . The compound belongs to the 2-benzoylbenzofuran family and features acetamide substitution at the 5-position of the benzofuran ring, distinguishing it from the more extensively studied 3-acetamido-benzofuran congeners [1]. It is primarily catalogued as a heterocyclic building block for research applications, with a typical commercial purity specification of 95% .

Why N-(2-Benzoyl-3-methylbenzofuran-5-yl)acetamide Cannot Be Replaced by Common In-Class Analogs Without Experimental Validation


Benzofuran-acetamide derivatives exhibit pronounced structure-activity divergence based on the position and nature of substituents. Published anticonvulsant screening data for the closely related 3-acetamido series (N-(2-benzoylbenzofuran-3-yl) derivatives) report ED₅₀ values spanning a ~4.7-fold range (0.055–0.259 mmol·kg⁻¹) [1], demonstrating that even within a single substitution series, biological potency is highly sensitive to peripheral modifications. The target compound's 5-acetamido topology is structurally orthogonal to the 3-substituted pharmacophore described in the primary anticonvulsant SAR literature [1], meaning that activity, selectivity, and pharmacokinetic behaviour cannot be extrapolated from 3-substituted analogs without dedicated experimental confirmation. Furthermore, the absence of a 4-chloro substituent on the benzoyl ring—a feature present in the comparator N-[2-(4-chlorobenzoyl)-3-methylbenzofuran-5-yl]acetamide (CAS 921114-01-4)—alters both electronic character and lipophilicity, which are critical determinants of target engagement and off-target liability .

Quantitative Comparator Evidence for N-(2-Benzoyl-3-methylbenzofuran-5-yl)acetamide: Head-to-Head and Cross-Study Differentiation


Regioisomeric Differentiation: 5-Acetamido vs. 3-Acetamido Substitution Defines Distinct Pharmacophoric Space

The target compound carries the acetamide group at the benzofuran 5-position, whereas the most thoroughly characterized anticonvulsant benzofuran-acetamide series (Shakya et al., 2016) places the acetamide-containing chain at the 3-position [1]. In the 3-substituted series, compounds 5i and 5c achieved relative anticonvulsant potency values of 0.74 and 0.72, respectively, versus phenytoin (defined as 1.00) in the maximal electroshock seizure (MES) model [1]. No equivalent quantitative potency data have been published for the 5-acetamido regioisomer, representing a distinct and unexplored region of the benzofuran pharmacophore map .

Anticonvulsant drug discovery Benzofuran SAR Maximal electroshock seizure model

Halogen-Free Benzoyl Substituent Differentiates Physicochemical Profile from the 4-Chlorobenzoyl Analog

The target compound (C18H15NO3, MW 293.32) lacks the 4-chloro substituent present on the benzoyl ring of the closest commercially available analog, N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide (CAS 921114-01-4, C18H14ClNO3, MW 327.76) . The absence of chlorine reduces molecular weight by 34.44 Da (~10.5%) and eliminates a halogen-bond donor/acceptor site, which is expected to lower calculated logP and alter hydrogen-bonding capacity . In the 3-substituted benzofuran-acetamide series, the 4-chlorobenzoyl derivatives (5a–l) exhibited systematically different anticonvulsant potency and neurotoxicity profiles compared to their unsubstituted benzoyl counterparts (4a–l), confirming that the chlorine substitution materially impacts biological outcome [1].

Medicinal chemistry Lipophilicity modulation Benzofuran scaffold optimization

Acetamide vs. Benzamide at the 5-Position: Predicted Hydrogen-Bonding and Steric Differentiation

The target compound features an acetamide group (–NHCOCH₃) at the 5-position, whereas the closely catalogued analog N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide (CAS 923258-51-9, PubChem CID 27462136) bears a benzamide (–NHCOPh) substituent at the same position [1]. The acetamide group (MW of acyl portion: 43 Da) is substantially smaller than the benzamide group (acyl MW: 105 Da), yielding a molecular weight difference of 62.08 g·mol⁻¹ between the two compounds (293.32 vs. 355.4 g·mol⁻¹) . The benzamide analog has a computed XLogP3-AA of 5.2, whereas the acetamide target—though its experimental logP is unreported—is predicted to have significantly lower lipophilicity due to the smaller, more polar acetamide moiety .

Structure-activity relationship Amide substitution Benzofuran derivatization

Commercially Documented Purity Specification of 95% Provides a Defined Baseline for Procurement Decisions

Multiple independent vendor listings, including those from Fluorochem (distributed via CymitQuimica, Ref. 10-F724001) and Leyan (Product No. 1392494), consistently specify a purity of 95% for N-(2-benzoyl-3-methylbenzofuran-5-yl)acetamide . This purity level is typical for heterocyclic building blocks used as synthetic intermediates, and provides a verifiable procurement parameter. In contrast, some closely related 5-substituted analogs such as the 4-chlorobenzoyl derivative (CAS 921114-01-4) are listed without explicit purity specifications on several platforms, introducing procurement uncertainty .

Chemical procurement Purity specification Research chemical sourcing

Benzoyl (Ketone) vs. Acetyl (Ketone) at the 2-Position: Electronic and Conformational Differentiation

At the benzofuran 2-position, the target compound bears a benzoyl group (Ph–C(=O)–), whereas the analog N-(2-acetyl-3-methylbenzofuran-5-yl)acetamide (CAS 1426962-09-5) carries an acetyl group (CH₃–C(=O)–) . The benzoyl substituent introduces an additional phenyl ring that extends the conjugated π-system, increases molecular surface area, and provides additional sites for π–π stacking and hydrophobic interactions with biological targets. In the broader 2-benzoylbenzofuran literature, the phenyl ketone moiety has been identified as a critical pharmacophoric element for anticonvulsant activity, with 2-benzoyl derivatives consistently outperforming 2-acetyl or 2-unsubstituted analogs in MES seizure models [1].

Benzofuran C2-substitution Electronic effects Conformational analysis

Important Caveat: High-Strength Differential Evidence Is Currently Limited for This Compound

A systematic search of PubMed, Google Scholar, and patent databases (including US9364482, WO2023081967, and the broader benzofuran patent landscape) returned no primary research articles or patents in which N-(2-benzoyl-3-methylbenzofuran-5-yl)acetamide (CAS 919746-48-8) is the principal subject of quantitative biological, pharmacological, or physicochemical characterization [1]. The compound appears exclusively in vendor catalogues as a heterocyclic building block, and the supplier CymitQuimica lists it as 'Discontinued' . All quantitative comparator data presented in this guide are therefore derived from class-level analogs (5-substituted benzofuran acetamides with varying C2 or amide substituents) or regioisomeric series (3-substituted benzofuran acetamides from Shakya et al., 2016) and should be interpreted as inferential rather than direct head-to-head evidence. Procurement decisions should account for the absence of compound-specific biological validation.

Evidence gap Procurement due diligence Research chemical limitations

N-(2-Benzoyl-3-methylbenzofuran-5-yl)acetamide: Evidence-Based Application Scenarios for Scientific Procurement


Scaffold for Parallel Library Synthesis Targeting Underexplored 5-Acetamido-Benzofuran Chemical Space

Medicinal chemistry groups conducting structure-activity relationship (SAR) exploration of benzofuran-based anticonvulsants can deploy the 5-acetamido scaffold as a complementary regioisomeric series to the extensively studied 3-acetamido derivatives. The 5-substitution topology maps to a region of the Shakya pharmacophore model that is not addressed by the published 3-substituted series (ED₅₀ range 0.055–0.259 mmol·kg⁻¹), offering the opportunity to generate novel IP and explore differential biological profiles . The 95% purity specification supports direct use in parallel amide coupling or N-functionalization reactions without preliminary purification .

Halogen-Free Hit Compound for CNS Drug Discovery Programs Prioritizing Low Lipophilicity

Drug discovery programs operating under lead-likeness constraints (e.g., Rule of Three for fragment-based screening or CNS MPO desirability scores) may prefer this halogen-free, lower-molecular-weight scaffold (MW 293.32) over the 4-chlorobenzoyl analog (MW 327.76, Δ = −34.44 Da) . The absence of chlorine eliminates a potential metabolic liability (oxidative dechlorination or glutathione conjugation) and contributes to a lower predicted logP, which is favourable for CNS penetration when benchmarked against the benzamide analog (XLogP3-AA 5.2) . This compound is appropriate as a starting point for hit-to-lead optimization where balanced potency and ADME properties are prioritized.

Synthetic Intermediate for Late-Stage Functionalization via the 5-Acetamido Handle

The acetamide group at the 5-position provides a synthetically accessible handle for hydrolysis to the corresponding 5-amino derivative, which can subsequently be elaborated through reductive amination, sulfonylation, or amide coupling to generate diverse compound libraries . This contrasts with the 5-benzamide analog (CAS 923258-51-9), where the benzamide substituent is both sterically more encumbered and less readily cleaved under standard conditions. The commercial availability of the acetamide compound at defined purity (95%) from multiple vendors, including Leyan (Product No. 1392494), supports reproducible synthetic workflows .

Reference Standard for Analytical Method Development in Benzofuran Impurity Profiling

The well-defined molecular identity (MW 293.32, C18H15NO3) and consistent vendor-reported purity specification (95%) make this compound suitable as a reference standard for HPLC or LC-MS method development in quality control settings where benzofuran-acetamide intermediates require identification and quantification . Its predicted boiling point (507.0±45.0 °C) and density (1.254±0.06 g·cm⁻³) provide additional parameters for GC-MS method parameterization . The compound's discontinued status at one major supplier (CymitQuimica/Fluorochem) underscores the importance of securing inventory from alternative authorized sources for long-term analytical programs.

Quote Request

Request a Quote for N-(2-benzoyl-3-methylbenzofuran-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.